molecular formula C12H13NO3 B11883505 Methyl 4-(azetidine-1-carbonyl)benzoate CAS No. 915199-14-3

Methyl 4-(azetidine-1-carbonyl)benzoate

Cat. No.: B11883505
CAS No.: 915199-14-3
M. Wt: 219.24 g/mol
InChI Key: PUXOBYVATJHYLR-UHFFFAOYSA-N
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Description

Methyl 4-(azetidine-1-carbonyl)benzoate is a chemical compound that features a four-membered azetidine ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(azetidine-1-carbonyl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate ester. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization techniques can also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes can be employed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield azetidine derivatives, while reduction can produce modified benzoate esters.

Scientific Research Applications

Methyl 4-(azetidine-1-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(azetidine-1-carbonyl)benzoate involves its interaction with molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, leading to the formation of bioactive molecules. The embedded polar nitrogen atom in the azetidine ring plays a crucial role in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(azetidine-1-carbonyl)benzoate is unique due to its combination of the azetidine ring and the benzoate ester, providing a distinct set of chemical and biological properties. Its reactivity, driven by the ring strain of the azetidine, sets it apart from other similar compounds and makes it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

915199-14-3

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-(azetidine-1-carbonyl)benzoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-9(4-6-10)11(14)13-7-2-8-13/h3-6H,2,7-8H2,1H3

InChI Key

PUXOBYVATJHYLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC2

Origin of Product

United States

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